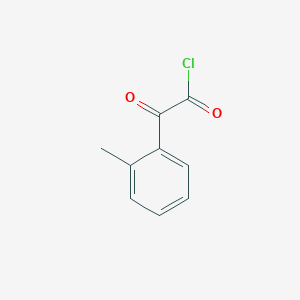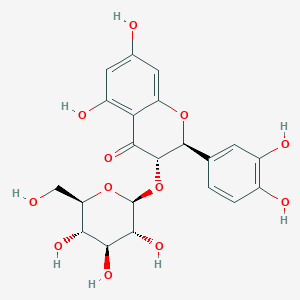
Taxifolin-3-glucopyranosid
Übersicht
Beschreibung
Taxifolin-3-glucopyranoside, also known as dihydroquercetin-3-O-β-D-glucopyranoside, is a flavonoid glycoside. It is a derivative of taxifolin, a compound commonly found in various plants such as Douglas fir, milk thistle, and onions. Taxifolin-3-glucopyranoside is known for its antioxidant, anti-inflammatory, and potential anticancer properties .
Wissenschaftliche Forschungsanwendungen
Taxifolin-3-glucopyranoside has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Taxifolin-3-glucopyranoside, also known as dihydroquercetin, is a flavonoid compound that primarily targets the endothelial nitric oxide synthase (eNOS) and Src in cultured endothelial cells . These targets play a crucial role in cardiovascular function, and their activation has been associated with improved cardiovascular health .
Mode of Action
Taxifolin-3-glucopyranoside interacts with its targets, leading to the phosphorylation of eNOS and Src . This interaction stimulates the formation of nitric oxide (NO), a potent vasodilator, which helps in the relaxation of blood vessels . The compound induces vasorelaxation through the activation of eNOS via the phosphoinositide-3 kinase (PI3K) and soluble guanylate cyclase (sGC) pathway .
Biochemical Pathways
The compound affects the PI3K/eNOS pathway, leading to the production of NO . NO is a critical molecule in several physiological processes, including vasodilation, immune response, and neurotransmission . The activation of this pathway results in endothelium-dependent relaxation, which is beneficial for cardiovascular health .
Pharmacokinetics
It is known that the compound has a high binding affinity, indicating its potential as a multitargeted therapy for various diseases
Result of Action
The activation of eNOS and Src by Taxifolin-3-glucopyranoside leads to the production of NO, resulting in vasorelaxation . This effect can help improve cardiovascular function and reduce cardiovascular risks . Moreover, the compound has shown to have anti-proliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis .
Action Environment
The action of Taxifolin-3-glucopyranoside can be influenced by various environmental factors. For instance, it is found in plant-based foods like fruit, vegetables, wine, tea, and cocoa , suggesting that diet can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Taxifolin-3-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. For example, it has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also acts as a potential chemopreventive agent by regulating genes via an ARE-dependent mechanism .
Cellular Effects
Taxifolin-3-glucopyranoside has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner .
Molecular Mechanism
At the molecular level, Taxifolin-3-glucopyranoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it decreases the expression of β-catenin gene, AKT gene, and Survivin gene in both in vitro and in vivo settings .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Taxifolin-3-glucopyranoside can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Taxifolin-3-glucopyranoside vary with different dosages in animal models . For instance, it has been shown to improve calculation abilities and reduce mental fatigue in rats .
Metabolic Pathways
Taxifolin-3-glucopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Taxifolin-3-glucopyranoside is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of taxifolin-3-glucopyranoside involves the glycosylation of taxifolin. One efficient method includes a regio- and stereoselective C-glycosidation reaction catalyzed by scandium triflate (Sc(OTf)3) with D-glucose. This reaction yields taxifolin-3-glucopyranoside in approximately 35% yield . The reaction conditions typically involve the use of chiral high-performance liquid chromatography (HPLC) for the separation of the desired product from its diastereomeric mixture .
Industrial Production Methods
Industrial production of taxifolin-3-glucopyranoside can be achieved through the extraction of taxifolin from natural sources followed by enzymatic or chemical glycosylation. The use of biocatalysts such as glycosyltransferases can enhance the efficiency and selectivity of the glycosylation process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Taxifolin-3-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding o-quinones on the B-ring.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of o-quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Taxifolin-3-glucopyranoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone, taxifolin. Similar compounds include:
Quercetin-3-glucopyranoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Kaempferol-3-glucopyranoside: Known for its anticancer and cardioprotective effects.
Myricetin-3-glucopyranoside: Exhibits strong antioxidant and anti-inflammatory activities.
Taxifolin-3-glucopyranoside stands out due to its specific glycosylation pattern, which influences its biological activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOMEDMFUMIMO-FHVPTPGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156095 | |
| Record name | Taxifolin-3-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129212-92-6 | |
| Record name | Taxifolin-3-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin-3-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
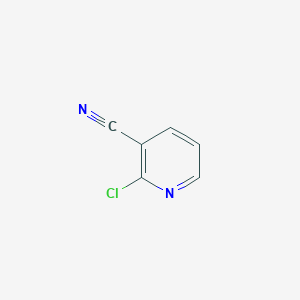
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
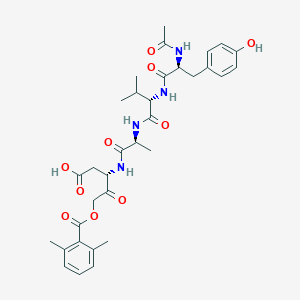
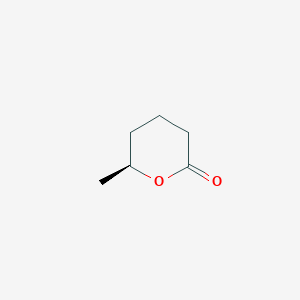



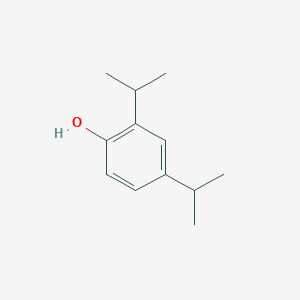
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
